Regioisomeric Differentiation: 5-yl vs. 6-yl Benzothiadiazole Attachment Governs Biological Target Profile
The target compound bears the urea linkage at the 5-position of the 1,2,3-benzothiadiazole ring. Its closest regioisomer, BTdCPU (CAS 1257423-87-2), bears the urea at the 6-position with 3,4-dichlorophenyl substitution. Published data demonstrate that BTdCPU is a potent HRI kinase activator (IC₅₀ ~0.4 nM) with ≥100-fold selectivity over other eIF2α kinases (PERK, PKR, GCN2) , and has demonstrated in vivo antitumor activity at 175 mg/kg i.p. in mouse xenograft models [1]. In contrast, the 5-yl benzothiadiazole-urea scaffold (with 4-dimethylamino phenyl substitution) has been identified through HTS as an inhibitor of NADPH oxidase 1 (IC₅₀ 187 nM) and Mcl-1 (IC₅₀ 455 nM) [2], targets entirely distinct from HRI. This demonstrates that the 5-yl vs. 6-yl attachment position alone redirects the biological target profile. No published bioactivity data exist for the 5-yl, 2,4-dichloro combination specifically, but the scaffold-level evidence indicates that the 5-yl attachment drives a target profile fundamentally different from that of the 6-yl series [3].
| Evidence Dimension | Biological target profile as a function of benzothiadiazole attachment position |
|---|---|
| Target Compound Data | 5-yl, 2,4-dichlorophenyl urea: No published quantitative bioactivity data. Predicted (class-level) to engage targets distinct from HRI based on 5-yl scaffold precedent. |
| Comparator Or Baseline | BTdCPU (6-yl, 3,4-dichlorophenyl urea, CAS 1257423-87-2): HRI activator, IC₅₀ ~0.4 nM, ≥100-fold selectivity over PERK/PKR/GCN2. In vivo: tumor stasis at 175 mg/kg i.p. |
| Quantified Difference | Qualitative difference in target engagement: 6-yl series → HRI activation (nM potency); 5-yl series precedent → NADPH oxidase 1 inhibition (187 nM) / Mcl-1 (455 nM). No direct comparative data. |
| Conditions | BTdCPU data: in vitro kinase assay (HRI); in vivo mouse xenograft. 5-yl analog data: HTS in Scripps Research Institute Molecular Screening Center (PubChem AID 2538). |
Why This Matters
Procurement of the 5-yl regioisomer rather than the 6-yl BTdCPU is mandatory if the research objective involves targets other than HRI/eIF2α kinase activation; the regioisomers are not functionally interchangeable.
- [1] Smith, K. H. et al. Mol. Cancer Res. 2021, 19 (4), 636–650. BTdCPU synergizes with BH3-mimetics in Ph+ and Ph-like B-ALL; in vivo efficacy demonstrated. View Source
- [2] BindingDB BDBM46746. 1-(1,2,3-Benzothiadiazol-5-yl)-3-[4-(dimethylamino)phenyl]urea: IC₅₀ 187 nM (NOX1), IC₅₀ 455 nM (Mcl-1). View Source
- [3] PubChem BioAssay AID 2538. NADPH Oxidase 1 Inhibitor HTS Confirmation Assay. Scripps Research Institute Molecular Screening Center. View Source
